molecular formula C19H16N6O B5730164 2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide

2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide

Cat. No. B5730164
M. Wt: 344.4 g/mol
InChI Key: FTGNTKYSUMCBFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide, also known as DMPTQ, is a chemical compound that has been of interest to researchers due to its potential applications in medicine and biology. DMPTQ is a tetrazole-containing quinoline derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. This compound has also been shown to interact with various enzymes, including topoisomerase II and histone deacetylases.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress and inflammation, and modulation of signaling pathways. This compound has also been shown to have cardioprotective effects by improving cardiac function and reducing inflammation.

Advantages and Limitations for Lab Experiments

2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide has several advantages for lab experiments, including its high potency, low toxicity, and ability to penetrate cell membranes. However, this compound also has some limitations, such as its limited solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for research on 2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide. One area of interest is the development of more efficient synthesis methods for this compound and its derivatives. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs and enzymes.

Synthesis Methods

2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide can be synthesized using different methods, including the reaction of 2,4-dimethylphenylamine with 5-amino-1H-tetrazole and 4-chloroquinoline-2-carboxylic acid in the presence of a catalyst. Other methods involve the use of different starting materials, such as 4-chloroquinoline-2-carboxaldehyde and 5-aminotetrazole.

Scientific Research Applications

2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide has been investigated for its potential application in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This compound has been shown to have anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. This compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been shown to have cardioprotective effects by improving cardiac function and reducing inflammation.

properties

IUPAC Name

2-(2,4-dimethylphenyl)-N-(2H-tetrazol-5-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O/c1-11-7-8-13(12(2)9-11)17-10-15(14-5-3-4-6-16(14)20-17)18(26)21-19-22-24-25-23-19/h3-10H,1-2H3,(H2,21,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGNTKYSUMCBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NNN=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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